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Compound of Interest

Compound Name: Demeton-S-methyl sulfone

Cat. No.: B133068 Get Quote

Audience: Researchers, scientists, and drug development professionals involved in pesticide

residue analysis, environmental monitoring, and food safety.

Introduction

Demeton-S-methyl sulfone is a key metabolite of the organophosphate insecticide Demeton-

S-methyl.[1] As a systemic insecticide and acaricide, it functions by inhibiting

acetylcholinesterase.[1] Due to its potential presence in agricultural products, sensitive and

specific analytical methods are required for its detection and quantification to ensure food

safety and environmental protection. Liquid Chromatography coupled with tandem Mass

Spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and

selectivity.[2]

This application note provides a detailed interpretation of the mass spectrometric fragmentation

of Demeton-S-methyl sulfone. It also includes a comprehensive experimental protocol for its

quantification in complex matrices using a standard QuEChERS extraction method followed by

LC-MS/MS analysis.

Mass Spectrometry Fragmentation Analysis
Under positive mode Electrospray Ionization (ESI+), Demeton-S-methyl sulfone
(C₆H₁₅O₅PS₂, Molecular Weight: 262.28 g/mol ) readily forms the protonated molecule [M+H]⁺
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at a mass-to-charge ratio (m/z) of 263.0.[3][4][5] Collision-induced dissociation (CID) of this

precursor ion yields several characteristic product ions, which are essential for its unambiguous

identification and quantification using Multiple Reaction Monitoring (MRM).

The primary fragmentation pathways involve cleavages around the phosphate and thioether

linkages. The most common and reliable product ions for MRM assays are m/z 169.0, 109.1,

and 125.1.[6][7][8]

Formation of m/z 169.0: This fragment, [(CH₃O)₂P(O)S-CH₂CH₂]⁺, results from the cleavage

of the C-S bond between the ethyl chain and the sulfonyl group.

Formation of m/z 109.1: This ion, [(CH₃O)₂PO₂]⁺, corresponds to the dimethyl phosphate

cation and is formed following the cleavage of the P-S bond and subsequent rearrangement.

[6]

Formation of m/z 125.1: This fragment, [(CH₃O)₂PSO]⁺, is a characteristic ion for many

dimethyl thiophosphate pesticides and arises from the cleavage of the S-C bond with

rearrangement.[8]
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Caption: Proposed ESI-MS/MS fragmentation pathway for Demeton-S-methyl sulfone.
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Quantitative Data for MRM Analysis
The following table summarizes the key MRM transitions used for the quantification and

confirmation of Demeton-S-methyl sulfone. The transition m/z 263.0 → 169.0 is typically the

most abundant and is often used as the primary quantifier.[4][7]

Precursor Ion (Q1) Product Ion (Q3) Function
Representative
Collision Energy
(eV)

263.0 169.0 Quantifier 12

263.0 109.1 Qualifier 1 32

263.0 125.1 Qualifier 2 5

Collision energies are instrument-dependent and require optimization.[6][8]

Experimental Protocols
This section details a standard protocol for the analysis of Demeton-S-methyl sulfone in

agricultural products, employing QuEChERS for sample preparation and LC-MS/MS for

detection.[2][7]
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Sample Preparation

Instrumental Analysis

1. Homogenize Sample
(10-15 g)

2. QuEChERS Extraction
(Acetonitrile + Salts)

3. Centrifuge
(≥3000 rcf, 5 min)

4. d-SPE Cleanup
(Aliquot + PSA/C18)

5. Centrifuge & Filter
(Supernatant through 0.22 µm)

6. LC-MS/MS Injection

7. Data Acquisition
(MRM Mode)

8. Quantification
& Confirmation

Click to download full resolution via product page

Caption: General experimental workflow for Demeton-S-methyl sulfone analysis.
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Sample Preparation: QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined

approach for extracting pesticide residues from complex matrices.[2]

Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL

centrifuge tube.

Extraction: Add 10 mL of acetonitrile to the tube. Add the appropriate QuEChERS salt packet

(e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

Shaking & Centrifugation: Immediately cap and shake the tube vigorously for 1 minute.

Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper

acetonitrile layer to a 2 mL d-SPE cleanup tube containing primary secondary amine (PSA)

sorbent to remove organic acids and sugars. For matrices with high fat content, C18 sorbent

can also be included.

Final Extract Preparation: Vortex the d-SPE tube for 30 seconds and centrifuge for 2

minutes. Collect the supernatant and filter it through a 0.22 µm syringe filter into an

autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Instrumental Analysis
The following conditions are a robust starting point for the analysis and should be optimized for

the specific instrumentation used.

A. Liquid Chromatography (LC) Conditions

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

Flow Rate: 0.3 mL/min.
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Injection Volume: 2-5 µL.

Gradient:

0-1 min: 5% B

1-8 min: Linear gradient from 5% to 95% B

8-10 min: Hold at 95% B

10.1-12 min: Return to 5% B (re-equilibration)

B. Mass Spectrometry (MS) Conditions

Instrument: Triple Quadrupole Mass Spectrometer.

Ionization Mode: Electrospray Ionization (ESI), Positive.

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Capillary Voltage: 3.5 kV.

Source Temperature: 120 °C.

Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 800 L/hr.

Collision Gas: Argon.

This comprehensive approach, combining a validated sample preparation technique with the

specificity of tandem mass spectrometry, allows for the reliable and accurate determination of

Demeton-S-methyl sulfone, ensuring compliance with regulatory limits and safeguarding

public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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